An In-depth Technical Guide to Chebulinic Acid: Structure, Properties, and Biological Activities
An In-depth Technical Guide to Chebulinic Acid: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chebulinic acid, a prominent ellagitannin found in the fruits of Terminalia chebula and other plants, is a complex polyphenolic compound with a growing body of research highlighting its diverse and potent pharmacological properties.[1] Structurally characterized by a β-D-glucopyranoside core esterified with galloyl and chebuloyl moieties, it exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, anti-ulcer, and antitumor effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key biological activities of Chebulinic acid, with a focus on its mechanisms of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Chebulinic acid is a hydrolyzable tannin belonging to the ellagitannin class.[1] Its core structure consists of a β-D-glucopyranose central unit. The complexity of its structure arises from the esterification of the glucose core with three galloyl groups and one chebuloyl group, chemically known as 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside.[2]
Chemical Structure
The IUPAC name for Chebulinic acid is 2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid.[3]
Key Structural Features:
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Glucose Core: A central β-D-glucopyranoside unit.
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Galloyl Groups: Three 3,4,5-trihydroxybenzoyl moieties.
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Chebuloyl Group: A unique dicarboxylic acid derivative that forms a bridge between the 2- and 4-positions of the glucose unit.
Physicochemical Data
The key physicochemical properties of Chebulinic acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C41H32O27 | [2][3] |
| Molecular Weight | 956.68 g/mol | [2][3] |
| CAS Number | 18942-26-2 | [2][3] |
| Appearance | Faint yellowish crystalline powder | [4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and ethyl acetate. | [4] |
| Synonyms | Eutannin, 1,3,6-Tri-O-galloyl-2,4-chebuloyl-β-D-glucopyranoside | [2][3] |
Biological and Pharmacological Properties
Chebulinic acid has been investigated for a multitude of pharmacological activities, making it a compound of significant interest in drug discovery. Its poly-phenolic structure contributes to its ability to interact with various biological targets.
Summary of Biological Activities
The table below summarizes the principal biological activities of Chebulinic acid and the associated mechanisms of action.
| Biological Activity | Mechanism of Action / Key Findings | Reference(s) |
| Antioxidant | Potent free radical scavenging activity, demonstrated by its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. | [5][6] |
| Anti-inflammatory | Attenuates inflammatory responses by suppressing the NF-κB signaling pathway, down-regulating pro-inflammatory cytokines, and inhibiting iNOS and COX-2 expression.[2][7][8] | [2][7][8] |
| Anti-angiogenic | Inhibits Vascular Endothelial Growth Factor (VEGF) induced angiogenesis by suppressing VEGF Receptor-2 (VEGFR-2) phosphorylation.[8][9] | [8][9] |
| Antitumor | Induces apoptosis and exhibits anti-proliferative and anti-migratory effects in various cancer cell lines, including colorectal carcinoma and acute myeloid leukemia.[10][11] The mechanism is linked to the PI3K/AKT and MAPK/ERK pathways.[11] | [10][11] |
| Anti-ulcer / Gastroprotective | Exerts cytoprotective and anti-secretory effects on gastric mucosa.[9] It directly inhibits the H+/K+-ATPase (proton pump) activity. | [9] |
| Antiviral | Shows inhibitory activity against various viruses, including influenza A virus (by inhibiting neuraminidase), herpes simplex virus-2 (HSV-2), and dengue virus.[1][7] | [1][7] |
| Enzyme Inhibition | Acts as an inhibitor of protein tyrosine phosphatase non-receptor 9 (PTPN9) and PTPN11 with IC50s of 34 and 37 nM, respectively. It also inhibits SMAD-3 phosphorylation. | [4] |
Signaling Pathway Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by VEGF. Chebulinic acid has been shown to be a natural inhibitor of VEGF-mediated angiogenesis.[8][9] The key mechanism involves the suppression of VEGFR-2 phosphorylation, which is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[8][9]
Chronic inflammation is implicated in numerous diseases. Chebulinic acid exerts anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), Chebulinic acid can down-regulate the phosphorylation of NF-κB and its inhibitor, IκBα.[7] This suppression prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[2][12]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activities of Chebulinic acid.
Isolation and Purification of Chebulinic Acid
A general protocol for the extraction and isolation of Chebulinic acid from Terminalia chebula fruits is outlined below.[3][4]
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Extraction:
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Purification Workflow:
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The residue is re-dissolved in 20% methanol and centrifuged at high speed (e.g., 10,000 rpm).[3]
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The supernatant is subjected to column chromatography using an ODS (Octadecyl-silica) column.[3]
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The column is eluted with a gradient of methanol. Chebulinic acid is typically eluted with 35% methanol.[3]
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Fractions are collected and analyzed by HPLC to identify those containing pure Chebulinic acid.[3]
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The identity and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.[3]
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DPPH Radical Scavenging Assay
This assay is commonly used to determine the free-radical scavenging capacity of a compound.
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Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color with maximum absorbance around 517 nm.[13] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[13]
-
Protocol:
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Preparation of Solutions:
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Reaction Setup:
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Incubation:
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Measurement:
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Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100[15]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Chebulinic acid.
-
-
H+/K+-ATPase (Proton Pump) Inhibition Assay
This in-vitro assay measures the ability of a compound to inhibit the gastric proton pump, which is responsible for gastric acid secretion.
-
Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a lower amount of released Pi.
-
Protocol:
-
Enzyme Preparation:
-
Inhibition Assay:
-
Enzyme Reaction:
-
Stopping the Reaction and Measurement:
-
The reaction is terminated by adding ice-cold 10% trichloroacetic acid.[16][17]
-
The mixture is centrifuged, and the supernatant is collected.
-
The amount of inorganic phosphate released in the supernatant is quantified colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green procedure), typically by measuring absorbance at around 640-660 nm.[5][16]
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of Chebulinic acid to the activity of the control (without inhibitor).
-
The IC50 value is determined from the dose-response curve.
-
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Conclusion and Future Directions
Chebulinic acid is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation positions it as a promising candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and gastric ulcers. Future research should focus on in-vivo efficacy studies, pharmacokinetic profiling, and lead optimization to enhance its therapeutic potential and address challenges related to bioavailability. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this remarkable bioactive compound.
References
- 1. The natural compound chebulagic acid inhibits vascular endothelial growth factor A mediated regulation of endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chebulinic acid alleviates LPS-induced inflammatory bone loss by targeting the crosstalk between reactive oxygen species/NFκB signaling in osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chebulagic acid Chebulinic acid and Gallic acid, the active principles of Triphala, inhibit TNFα induced pro-angiogenic and pro-inflammatory activities in retinal capillary endothelial cells by inhibiting p38, ERK and NFkB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triphala and its active constituent chebulinic acid are natural inhibitors of vascular endothelial growth factor-a mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. marinebiology.pt [marinebiology.pt]
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